

An In-depth Technical Guide to the Chemical Structure of Leonoside B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Leonoside B

Cat. No.: B166502

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonoside B is a phenylpropanoid glycoside first isolated from *Leonurus glaucescens*. Its structure is characterized by a central glucopyranoside unit linked to a rhamnopyranosyl and an arabinopyranosyl moiety, with a feruloyl group and a substituted phenylethyl group attached. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of **Leonoside B**. It also details the experimental protocols for its isolation and structural elucidation and explores its potential biological significance through associated signaling pathways.

Chemical Structure and Properties

Leonoside B is an oligosaccharide with the molecular formula $C_{36}H_{48}O_{19}$ ^[1]. Its systematic IUPAC name is [4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate^[2].

The structure consists of a central β -D-glucopyranoside. An α -L-rhamnopyranosyl group is attached at the 2-position of the glucose unit, which in turn is linked to an α -L-arabinopyranosyl group. A feruloyl moiety is esterified at the 4-position of the central glucose, and a β -(3-hydroxy, 4-methoxyphenyl)-ethyl group is attached via an ether linkage.

Physicochemical Properties of Leonoside B

Property	Value	Source
Molecular Formula	C36H48O19	[1]
Molecular Weight	784.8 g/mol	[2]
Exact Mass	784.27897930 Da	[2]
CAS Number	135010-56-9	
Topological Polar Surface Area	282 Å ²	
Appearance	Amorphous compound	

Spectroscopic Data for Structural Elucidation

The structure of **Leonoside B** was primarily elucidated using a combination of spectroscopic methods, including UV, IR, FAB-MS, and ¹H NMR, along with chemical degradation studies.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **Leonoside B** shows characteristic signals for a trisaccharidic structure, a feruloyl acyl moiety, and a substituted phenylethyl aglycone. The downfield shift of the H-4' proton of the glucose unit to approximately 4.91 ppm indicates acylation at this position.

Table of ¹H NMR Spectral Data for **Leonoside B** (in CD₃OD)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone Moiety			
H-2	6.83	d	8.2
H-5	6.70	d	8.2
H-6	6.78	s	
H- α	2.82	t	7.0
H- β	3.95	t	7.0
OMe-4	3.82	s	
Acyl Moiety (Feruloyl)			
H-2'	7.15	d	1.8
H-5'	6.78	d	8.2
H-6'	7.03	dd	8.2, 1.8
H-7' (α)	6.35	d	16.0
H-8' (β)	7.60	d	16.0
OMe-3'	3.85	s	
Sugar Moieties			
H-1'' (Glc)	4.38	d	7.8
H-4'' (Glc)	4.91	t	9.3
H-1''' (Rha)	5.20	br s	
H-6''' (Rha)	1.25	d	6.2
H-1'''' (Ara)	4.30	d	6.8

Data adapted from Calış I, et al. Phytochemistry. 1992.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While the original publication does not provide a detailed table of ¹³C NMR data, the structural similarity to other well-characterized phenylpropanoid glycosides allows for the prediction of characteristic chemical shifts. Key signals would include those for the ester carbonyl of the feruloyl group (around 168 ppm), aromatic carbons (110-150 ppm), glycosidic anomeric carbons (95-105 ppm), and the aliphatic carbons of the sugar and aglycone moieties (60-85 ppm).

Mass Spectrometry (MS)

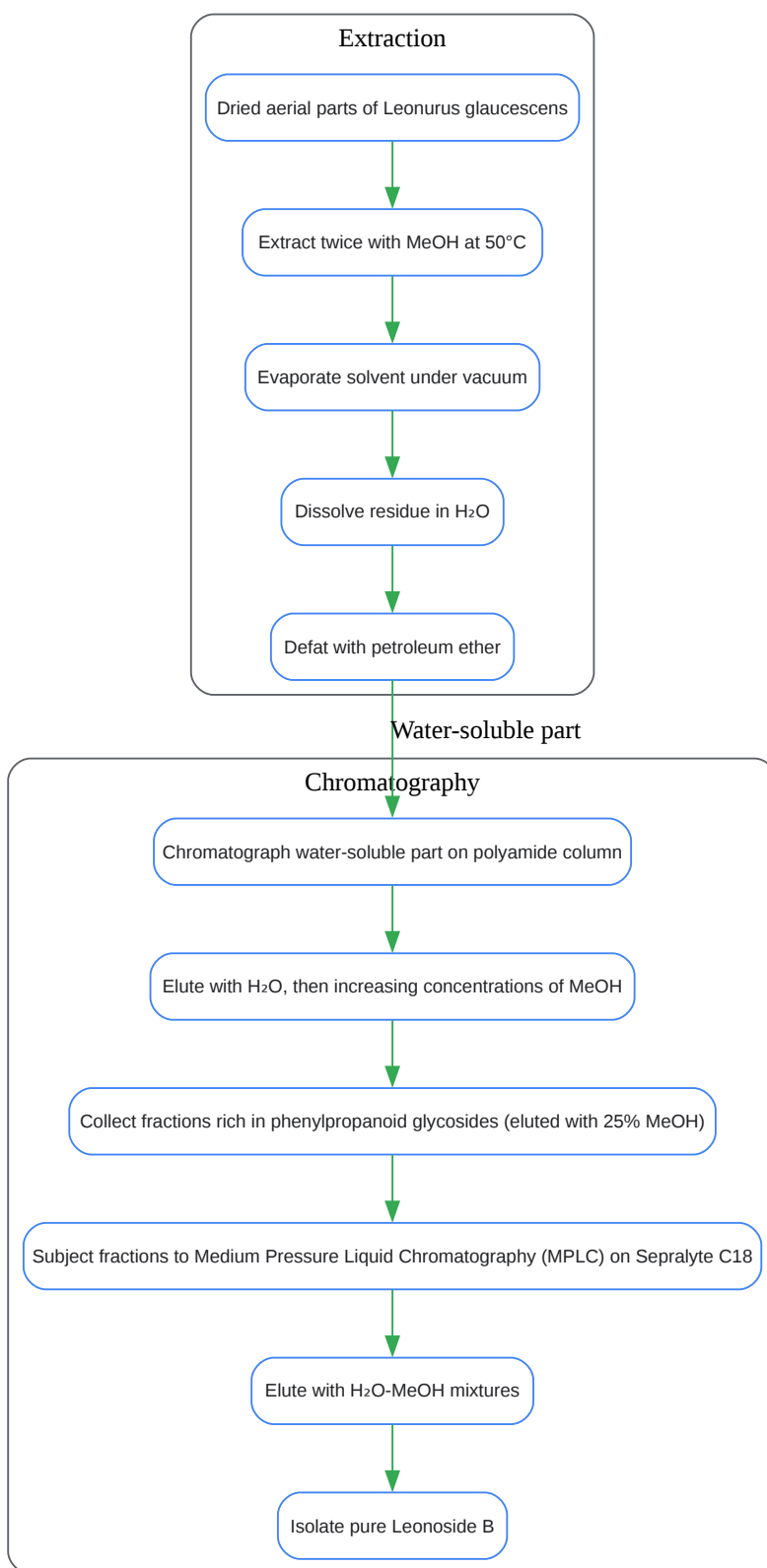
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular formula of **Leonoside B**. The analysis showed a molecular ion peak at m/z 785.7 $[M+H]^+$, corresponding to the molecular formula C₃₆H₄₈O₁₉.

A theoretical fragmentation pattern for **Leonoside B** in MS/MS would involve the characteristic loss of the terminal arabinose and then the rhamnose sugar units. Further fragmentation would likely involve the cleavage of the ester bond to lose the feruloyl group and the glycosidic bond to the phenylethyl aglycone.

Experimental Protocols

Isolation and Purification of Leonoside B

The following protocol is based on the original method described for the isolation of **Leonoside B** from the aerial parts of *Leonurus glaucescens*.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **Leonoside B**.

Structural Elucidation Methodology

The structural determination of **Leonoside B** involved a multi-step process:

- **Spectroscopic Analysis:** UV, IR, ^1H NMR, and FAB-MS were used to gather initial structural information, including the presence of phenolic rings, an α,β -unsaturated ester, hydroxyl groups, and the molecular weight.
- **Acid Hydrolysis:** Complete acid hydrolysis of **Leonoside B** would yield the constituent sugars (glucose, rhamnose, and arabinose), the aglycone, and the acyl moiety, which can be identified by chromatographic and spectroscopic comparison with authentic standards.
- **Chemical Degradation:** Partial methylation followed by alkaline hydrolysis was performed to confirm the positions of the glycosidic linkages and the feruloyl group. This process resulted in the formation of 3,4-dimethoxycinnamic acid, confirming the identity of the acyl moiety.

Potential Biological Activity and Signaling Pathways

While specific pharmacological studies on purified **Leonoside B** are limited, the broader class of phenylpropanoid glycosides is known for a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Phenylpropanoid Biosynthesis Pathway

Leonoside B, like other phenylpropanoid glycosides, is synthesized in plants through the phenylpropanoid pathway. This pathway converts phenylalanine into a variety of secondary metabolites.



[Click to download full resolution via product page](#)

Caption: Simplified overview of the phenylpropanoid biosynthesis pathway.

Potential Modulation of Inflammatory Signaling Pathways

Many phenylpropanoid glycosides exert anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can reduce the production of pro-inflammatory cytokines.

- **NF-κB Pathway:** Phenylpropanoid glycosides have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation and immune responses.
- **MAPK Pathway:** Compounds structurally related to **Leonoside B** can influence the phosphorylation of MAPK signaling proteins like ERK, JNK, and p38, thereby downregulating inflammatory processes.

While direct evidence for **Leonoside B** is not yet available, its structural features suggest it may share these modulatory activities with other members of its chemical class. Further research is needed to elucidate the specific mechanisms of action of **Leonoside B**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Phenylethanoid Glycosides From *Callicarpa kwangtungensis* Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Leonoside B]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b166502#what-is-the-chemical-structure-of-leonoside-b>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com